(E)-but-2-enedioic acid;2-[3-[4-[2-tert-butyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]propylsulfanyl]-1H-pyrimidin-6-one;dihydrate
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Overview
Description
(E)-but-2-enedioic acid;2-[3-[4-[2-tert-butyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]propylsulfanyl]-1H-pyrimidin-6-one;dihydrate is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a pyrimidinone core, a piperazine ring, and a butenedioate moiety. The presence of trifluoromethyl and tert-butyl groups further enhances its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;2-[3-[4-[2-tert-butyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]propylsulfanyl]-1H-pyrimidin-6-one;dihydrate involves multiple steps. The initial step typically includes the formation of the pyrimidinone core through a cyclization reaction. This is followed by the introduction of the piperazine ring via nucleophilic substitution. The final steps involve the addition of the butenedioate moiety and the formation of the hydrate.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;2-[3-[4-[2-tert-butyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]propylsulfanyl]-1H-pyrimidin-6-one;dihydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyrimidinone core to dihydropyrimidinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidinone derivatives, and various substituted piperazine compounds.
Scientific Research Applications
(E)-but-2-enedioic acid;2-[3-[4-[2-tert-butyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]propylsulfanyl]-1H-pyrimidin-6-one;dihydrate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl and tert-butyl groups enhance its binding affinity to these targets. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar compounds include other pyrimidinone derivatives and piperazine-containing molecules. What sets (E)-but-2-enedioic acid;2-[3-[4-[2-tert-butyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]propylsulfanyl]-1H-pyrimidin-6-one;dihydrate apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
List of Similar Compounds
- 4,4’-Difluorobenzophenone
- Other pyrimidinone derivatives
Properties
CAS No. |
1160247-85-7 |
---|---|
Molecular Formula |
C24H35F3N6O7S |
Molecular Weight |
608.63 |
IUPAC Name |
2-((3-(4-(2-(tert-butyl)-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propyl)thio)pyrimidin-4(3H)-one fumarate dihydrate |
InChI |
InChI=1S/C20H27F3N6OS.C4H4O4.2H2O/c1-19(2,3)17-25-14(20(21,22)23)13-15(26-17)29-10-8-28(9-11-29)7-4-12-31-18-24-6-5-16(30)27-18;5-3(6)1-2-4(7)8;;/h5-6,13H,4,7-12H2,1-3H3,(H,24,27,30);1-2H,(H,5,6)(H,7,8);2*1H2/b;2-1+;; |
InChI Key |
GFTJDVASDZQGCG-WFNHHOHWSA-N |
SMILES |
FC(C1=CC(N2CCN(CCCSC(N3)=NC=CC3=O)CC2)=NC(C(C)(C)C)=N1)(F)F.O=C(O)/C=C/C(O)=O.[H]O[H].[H]O[H] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ABT-925; ABT 925; ABT925; BSF201640; LU201640; DAT201; A437203; BSF 201640; LU 201640; DAT 201; A 437203; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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